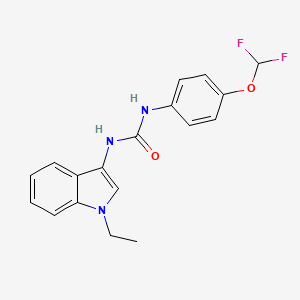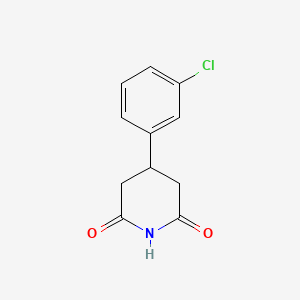
4-(3-Chlorophenyl)piperidine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-(3-Chlorophenyl)piperidine-2,6-dione” is an organic compound . It is also known as “3-(4-Chlorophenyl)glutarimide” and "2,6-Piperidinedione, 4-(4-chlorophenyl)-" . It is a solid, white or off-white crystalline substance .
Synthesis Analysis
The synthesis of “this compound” can be achieved by reacting 4-(4-chlorophenyl)piperidine with carbon dioxide . The specific synthesis pathway may include oxidation reactions and esterification reactions . A paper by Liu et al. describes a simple and efficient method for the synthesis of piperidine-2,6-dione from abundant acetates and acrylamides using potassium tert-butoxide as a promoter, via Michael addition and intramolecular nucleophilic substitution processes .Molecular Structure Analysis
The molecular formula of “this compound” is C11H10ClNO2 . The molecular weight is 223.66 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “this compound” include Michael addition and intramolecular nucleophilic substitution processes .Physical And Chemical Properties Analysis
“this compound” is a solid, white or off-white crystalline substance . It has a density of 1.303±0.06 g/cm3 (Predicted), a melting point of 160 °C (Solv: toluene (108-88-3)), a boiling point of 418.7±45.0 °C (Predicted), a flash point of 207°C, and a vapor pressure of 3.21E-07mmHg at 25°C . The refractive index is 1.566 .Applications De Recherche Scientifique
1. Multireceptor Atypical Antipsychotics
- Synthesis and Evaluation of Piperidine‐2,6‐dione Derivatives : This study discusses the creation of novel antipsychotic derivatives of piperidine‐2,6‐dione, highlighting their potency across multiple receptors like dopamine D2, D3, and serotonin 5‐HT1A, 5‐HT2A, 5‐HT2C (Chen et al., 2012).
2. Anticonvulsant and Analgesic Agents
- New 3-(3-Chlorophenyl)-pyrrolidine-2,5-dione Derivatives : The paper reports on new derivatives synthesized for potential use as anticonvulsant and analgesic agents. The most active compound demonstrated more effective results than the reference drug valproic acid in epilepsy models (Góra et al., 2021).
3. Synthesis of Glutarimides
- Novel Synthesis of N-substituted Glutarimides Using ZnCl2 Catalyst : This research optimized a method for synthesizing glutarimides containing the piperidine ring, indicating their importance in alkaloid synthesis and displaying antiviral properties (Rajput & Nagarale, 2016).
4. Aromatase Inhibitors
- Selective Inhibitors of Aromatase : A study exploring 3-ethyl-3-(4-pyridyl)piperidine-2,6-dione derivatives as selective aromatase inhibitors, potentially useful for treating estrogen-dependent diseases like mammary tumors (Hartmann et al., 1992).
5. Chiral Separation Techniques
- Chiral Separation of Piperidine-2,6-dione Drugs : Research focused on the liquid chromatographic resolution of drugs with a piperidine-2,6-dione structure, using a cellulose-based chiral stationary phase, which is significant in pharmaceutical analysis (Overbeke et al., 1997).
6. Antiphospholipase Activity
- 3,5-Disubstituted Thiotetronic Acid Derivatives : This study synthesized derivatives that exhibited significant effects on the activity of secretory phospholipases A2, indicating potential in managing inflammatory conditions (Rubinov et al., 2006).
Propriétés
IUPAC Name |
4-(3-chlorophenyl)piperidine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO2/c12-9-3-1-2-7(4-9)8-5-10(14)13-11(15)6-8/h1-4,8H,5-6H2,(H,13,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICBPGEHEKKOFJD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)NC1=O)C2=CC(=CC=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


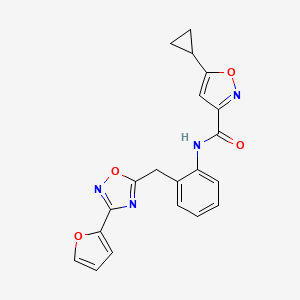
![N-(3,4-dimethoxybenzyl)-2-(furan-3-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide](/img/structure/B2417574.png)
![2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-chlorobenzyl)acetamide](/img/structure/B2417576.png)
![7-Benzyl-8-[(2-chlorophenyl)methylamino]-3-methylpurine-2,6-dione](/img/structure/B2417577.png)

![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)quinoline-2-carboxamide](/img/structure/B2417579.png)
![(1S,2S)-Rel-2-[4-(oxan-2-yloxy)phenyl]cyclopropane-1-carboxylic acid](/img/no-structure.png)
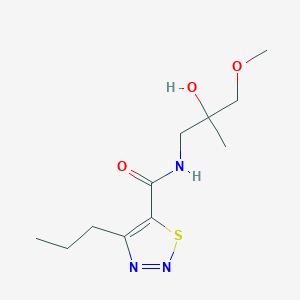
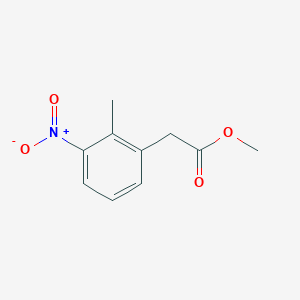
![Pyrazolo[1,5-a]pyridine-3-sulfonamide](/img/structure/B2417584.png)


